molecular formula C21H24N4O4S2 B2979372 N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide CAS No. 851978-62-6

N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide

Cat. No. B2979372
CAS RN: 851978-62-6
M. Wt: 460.57
InChI Key: VVHOCNYXGDVBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide, also known as EBTB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EBTB is a member of the benzohydrazide family and is a small molecule that has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways and molecular targets. This compound has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce blood glucose levels, improve insulin sensitivity, and decrease body weight. This compound has also been shown to reduce tumor growth and induce apoptosis in cancer cells. Furthermore, this compound has been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is its small molecular size, which makes it easy to synthesize and modify. Additionally, this compound has shown low toxicity and good bioavailability in preclinical studies. However, one of the limitations of this compound is its stability, which can be affected by factors such as pH and temperature.

Future Directions

There are several future directions for N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide research. One potential direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to explore the therapeutic potential of this compound in other diseases, such as cardiovascular disease and inflammation. Additionally, future studies could focus on optimizing the synthesis and formulation of this compound to improve its stability and bioavailability.

Synthesis Methods

The synthesis of N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide involves the reaction of 4-ethoxybenzo[d]thiazol-2-amine and 4-(piperidin-1-ylsulfonyl)benzoyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S2/c1-2-29-17-7-6-8-18-19(17)22-21(30-18)24-23-20(26)15-9-11-16(12-10-15)31(27,28)25-13-4-3-5-14-25/h6-12H,2-5,13-14H2,1H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOCNYXGDVBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.